molecular formula C14H11FO2 B6340759 2-(4-Fluorophenyl)-6-methylbenzoic acid, 95% CAS No. 1214357-34-2

2-(4-Fluorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6340759
CAS RN: 1214357-34-2
M. Wt: 230.23 g/mol
InChI Key: PLQKBTURUGLZKZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylbenzoic acid, also known as 4-Fluorobenzoylmethyl-2-methoxyphenol, is a compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 248.22 g/mol and a melting point of 86-88°C. It has a number of properties that make it useful in research, including its low toxicity and high solubility. It is also relatively easy to synthesize, making it a popular choice for many research laboratories.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylbenzoic acid has been used in a variety of scientific research applications, including the preparation of pharmaceuticals and the synthesis of other compounds. It has been used as a starting material for the synthesis of a variety of compounds, including aryl-substituted pyridines, pyrrolidines, and quinolines. It has also been used as a reagent in the synthesis of a variety of compounds, including aryl-substituted pyridines, pyrrolidines, and quinolines.

Mechanism of Action

2-(4-Fluorophenyl)-6-methylbenzoic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-(4-Fluorophenyl)-6-methylbenzoic acid leads to a reduction in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. It has also been shown to reduce the production of leukotrienes, which are involved in the regulation of inflammation and the immune response.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)-6-methylbenzoic acid has several advantages that make it useful in laboratory experiments. It is relatively easy to synthesize and is relatively non-toxic, making it a safe choice for laboratory use. It is also highly soluble in a variety of solvents, making it easy to handle in the laboratory. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Future research on 2-(4-Fluorophenyl)-6-methylbenzoic acid could focus on its use in the synthesis of other compounds, its potential as a pharmaceutical agent, and its mechanism of action. Additionally, further research could be conducted on the effects of different concentrations of the compound on various biochemical and physiological processes. Finally, research could also be conducted on the potential side effects of the compound and its potential for drug interactions.

Synthesis Methods

2-(4-Fluorophenyl)-6-methylbenzoic acid is synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzyl alcohol in the presence of sodium hydroxide to produce the intermediate 4-fluorobenzoylmethyl-2-methoxyphenol. The second step involves the reaction of the intermediate with acetic anhydride to produce the desired compound.

properties

IUPAC Name

2-(4-fluorophenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQKBTURUGLZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673480
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6-methylbenzoic acid

CAS RN

1214357-34-2
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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